molecular formula C23H16FNO4S2 B2412751 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone CAS No. 850926-11-3

2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone

Cat. No.: B2412751
CAS No.: 850926-11-3
M. Wt: 453.5
InChI Key: ZEOPCANNMGUWHM-UHFFFAOYSA-N
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Description

2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, oxazole, and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4S2/c24-18-11-13-19(14-12-18)31(27,28)22-23(29-21(25-22)17-9-5-2-6-10-17)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOPCANNMGUWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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